2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a complex organic compound with significant relevance in synthetic organic chemistry. It features a bicyclic structure that includes both a cyclopentane and a pyrrole ring, making it a member of the class of compounds known as heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis and other organic reactions to protect amine functionalities.
This compound can be synthesized through various methods, often involving the use of specific reagents and conditions tailored to achieve high yields and purity. It has been documented in several patents and scientific articles, highlighting its importance in chemical synthesis and potential applications in pharmaceuticals.
The compound falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) attached to the bicyclic structure. It is also classified as a protected amino acid because of the tert-butoxycarbonyl group, which is frequently employed in peptide synthesis to protect amine groups from undesired reactions during chemical transformations.
The synthesis of 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves several key steps:
The reaction typically requires:
The molecular formula for 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is . Its structure consists of:
The compound can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Reaction conditions such as temperature, pressure, and choice of solvent significantly influence product formation.
The mechanism of action for 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid primarily involves its reactivity as an electrophile or nucleophile in various organic transformations. In particular:
Kinetic studies may reveal reaction rates dependent on factors such as substrate concentration, temperature, and solvent effects.
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid finds applications primarily in:
The core structure of 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid integrates a fused bicyclic system comprising a five-membered cyclopentane ring condensed with a pyrrolidine heterocycle. The saturated octahydrocyclopenta[c]pyrrole scaffold confers significant three-dimensional rigidity, while the carboxylic acid (-COOH) and tert-butoxycarbonyl (Boc) groups occupy adjacent stereogenic centers, creating chiral complexity [2] [4]. Key structural parameters include:
Stereochemistry: Multiple stereoisomers exist due to cis/trans fusion at ring junctions and chiral centers. Commercial variants include cis (CAS# 1445951-33-6) and trans (CAS# 1251012-45-9) configurations, alongside meso and rel-(3aR,5s,6aS) diastereomers (CAS# 1401464-09-2) [3] [5] [6].
Table 1: Core Structural Features
Structural Element | Chemical Characteristics |
---|---|
Bicyclic scaffold | Octahydrocyclopenta[c]pyrrole (cyclopentane + pyrrolidine fusion) |
Functional groups | C4-carboxylic acid, N2-Boc protection |
Molecular formula | C₁₃H₂₁NO₄ |
Molecular weight | 255.31 g/mol |
Stereochemical complexity | 2–4 chiral centers depending on configuration; cis/trans ring fusion isomers |
Table 2: Stereochemical Variants and Identifiers
Configuration | CAS Number | Canonical SMILES | Notable Features |
---|---|---|---|
cis | 1445951-33-6 | O=C([C@]1(CCC2)[C@]2([H])CN(C(OC(C)(C)C)=O)C1)O | Syn-fused rings; axial-COOH |
trans | 1251012-45-9 | CC(C)(C)OC(=O)N1C[C@@H]2CCC([C@H]2C1)C(O)=O | Anti-fused rings; diequatorial substituents |
rel-(3aR,5s,6aS) | 1401464-09-2 | O=C(C@@HC[C@]2([H])[C@@]1([H])CN(C(OC(C)(C)C)=O)C2)O | Relative stereochemistry at C3a/C6a |
meso | 442877-23-8 | Undisclosed in sources | Symmetrical isomer |
The bicyclic framework enforces restricted bond rotation, positioning the carboxylic acid and Boc groups for directional interactions in molecular recognition. X-ray crystallography of analogs confirms that the C4-carboxylate projects perpendicularly to the bicyclic plane, enhancing hydrogen-bonding capability [4] [8].
The Boc group serves as a temporary protective moiety for secondary amines during multi-step syntheses. Its incorporation shields the nucleophilic pyrrolidine nitrogen (N2) from unwanted reactions while allowing orthogonal deprotection under acidic conditions [2] [5]. Key advantages include:
In the target compound, Boc installation occurs early via carbamate-forming reactions:
Protecting Group | Cleavage Conditions | Advantages | Limitations |
---|---|---|---|
Boc | Mild acids (TFA, HCl) | - Orthogonal to Cbz/Fmoc- Volatile byproducts | Acid-sensitive substrates incompatible |
Cbz (Carbobenzyloxy) | H₂/Pd-C | - Stable to acids | Hydrogenation incompatible with reducible groups |
Fmoc | Base (piperidine) | - Orthogonal to Boc- UV-detectable | Base-sensitive substrates incompatible |
The Boc group’s compatibility with carboxylic acid functionality is particularly valuable—it withstands diverse carboxylate activation methods (e.g., EDC/HOBt coupling), enabling sequential derivatization at C4. Post-coupling, Boc removal regenerates the secondary amine for further elaboration into amides or sulfonamides [4] [7].
The saturated bicyclic framework of octahydrocyclopenta[c]pyrrole delivers three key pharmacological advantages: conformational rigidity, enhanced metabolic stability, and precise three-dimensional pharmacophore placement. These attributes make it a privileged scaffold in protease inhibitor design, particularly for antiviral targets [7] [8]:
Hydrogen-Bonding Capability: The N-H group (post-Boc removal) and carboxylate enable bidentate binding to aspartate or histidine residues in enzyme active sites.
Table 4: Therapeutic Applications of Analogous Scaffolds
Therapeutic Area | Molecular Target | Role of Bicyclic Scaffold | Reference Compound |
---|---|---|---|
Antiviral (HCV) | NS3/4A protease | - Rigid P2’ binder- Enhances cellular permeability | Grazoprevir analogs |
Oncology (Liver cancer) | c-MET kinase | - H-bond donor/acceptor motif- 3D-shape complementarity | Cabozantinib derivatives |
Fibrosis | Angiotensin II receptor | - Stabilizes bioactive conformation | Telmisartan bioisosteres |
Synthetic routes to this scaffold—patented by major laboratories—leverage lithium-halogen exchange followed by carbon dioxide trapping to install the C4-carboxylic acid. As described in CN102167680B, treatment of brominated precursor A with n-BuLi in THF (−78°C), then CO₂, yields the carboxylate salt B, which is acidified to afford racemic acid C. Enantioselective versions use chiral auxiliaries or enzymatic resolution [7]:
Compound A (bromide) → [1) n-BuLi/THF/−78°C; 2) CO₂] → Carboxylate salt B → [H⁺] → Racemic acid C
This methodology delivers gram-scale quantities (purity >97%, [2] [6]) for analog synthesis.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: